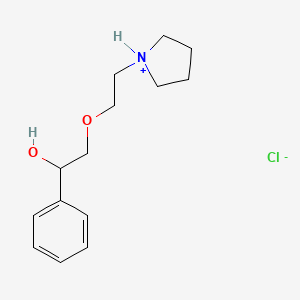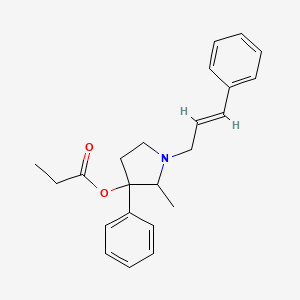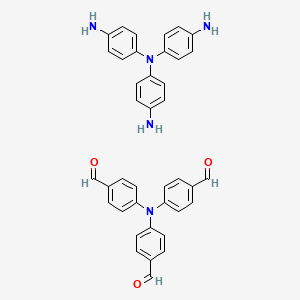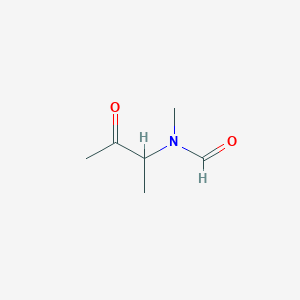
N-methyl-N-(3-oxobutan-2-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(3-oxobutan-2-yl)formamide is an organic compound with the molecular formula C6H11NO2. It is a secondary amide and is known for its applications in various fields of chemistry and industry. The compound is characterized by the presence of a formamide group attached to a methyl group and a 3-oxobutan-2-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-methyl-N-(3-oxobutan-2-yl)formamide can be synthesized through several methods. One common synthetic route involves the reaction of 3-hydroxybutan-2-one with mesitylamine in the presence of a catalytic amount of concentrated hydrochloric acid. The reaction is carried out in toluene under reflux conditions, and the water generated is collected using a Dean-Stark trap. The resulting product, 3-(mesitylamino)butan-2-one, is then reacted with acetic formic anhydride in anhydrous tetrahydrofuran to yield N-mesityl-N-(3-oxobutan-2-yl)formamide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-(3-oxobutan-2-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides and esters.
Aplicaciones Científicas De Investigación
N-methyl-N-(3-oxobutan-2-yl)formamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(3-oxobutan-2-yl)formamide involves its interaction with molecular targets such as enzymes and receptors. The formamide group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-methylformamide: A simpler formamide with similar chemical properties but different applications.
N-methyl-N-phenylformamide: Another secondary amide with distinct chemical behavior and uses.
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA): A synthetic cannabinoid with different biological activities.
Uniqueness
N-methyl-N-(3-oxobutan-2-yl)formamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of a formamide group with a 3-oxobutan-2-yl group provides distinct reactivity and versatility in synthesis and research.
Propiedades
Número CAS |
76467-27-1 |
|---|---|
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
N-methyl-N-(3-oxobutan-2-yl)formamide |
InChI |
InChI=1S/C6H11NO2/c1-5(6(2)9)7(3)4-8/h4-5H,1-3H3 |
Clave InChI |
YOEMMKGZNSHKLY-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C)N(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


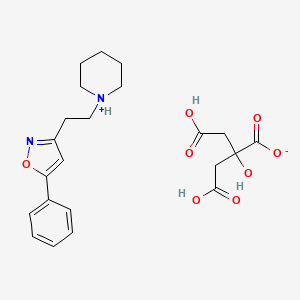
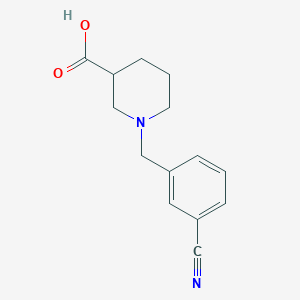
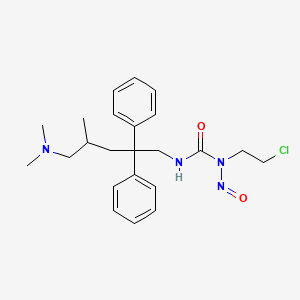
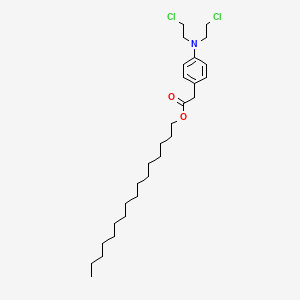

![[(7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B13791833.png)
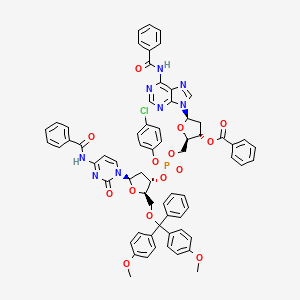
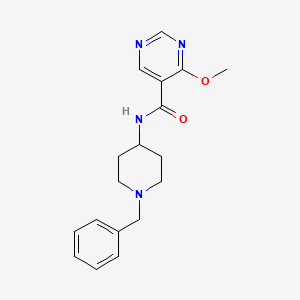

![N-hydroxy-N-[1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethyl]acetamide](/img/structure/B13791856.png)
![2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate](/img/structure/B13791870.png)
